(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the reaction of pyridine derivatives with thiophene carboxylates under specific conditions. One common method involves the condensation of 3-aminopyridine with thiophene-2-carboxaldehyde in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic properties. They have shown promise in the treatment of various diseases, including bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the growth of bacteria by binding to essential enzymes or disrupting cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-aminopyridine and 3-aminopyridine share structural similarities with (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE.
Thiophene Derivatives: Thiophene-2-carboxylate and its derivatives are also structurally related.
Uniqueness
What sets this compound apart is its combined pyridine and thiophene rings, which confer unique electronic and steric properties. This dual functionality enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-10(8-3-1-5-13-7-8)14-16-11(15)9-4-2-6-17-9/h1-7H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCRMHGDYBKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=CS2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726748 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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